4,7,7-trimethyl-N-[2-(morpholin-4-yl)ethyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
4,7,7-trimethyl-N-[2-(morpholin-4-yl)ethyl]-3-oxo-2-oxabicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a morpholine ring, a bicycloheptane core, and multiple functional groups, including a carboxamide and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethyl-N-[2-(morpholin-4-yl)ethyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the oxo group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the morpholine ring: The morpholine ring can be attached through nucleophilic substitution reactions.
Formation of the carboxamide group: The carboxamide group can be formed by reacting the intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,7,7-trimethyl-N-[2-(morpholin-4-yl)ethyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amides to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the morpholine ring or the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4,7,7-trimethyl-N-[2-(morpholin-4-yl)ethyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of morpholine-containing compounds with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4,7,7-trimethyl-N-[2-(morpholin-4-yl)ethyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with receptors or enzymes, modulating their activity. The bicyclic core provides structural stability and influences the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
- 4,7,7-trimethyl-N-[2-(4-morpholinyl)phenyl]-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Uniqueness
4,7,7-trimethyl-N-[2-(morpholin-4-yl)ethyl]-3-oxo-2-oxabicyclo[221]heptane-1-carboxamide is unique due to the presence of both a morpholine ring and a bicyclic core, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,7,7-trimethyl-N-(2-morpholin-4-ylethyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-14(2)15(3)4-5-16(14,22-13(15)20)12(19)17-6-7-18-8-10-21-11-9-18/h4-11H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLDTEBJTWIVJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NCCN3CCOCC3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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